1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine
CAS No.: 887582-66-3
Cat. No.: VC16702349
Molecular Formula: C18H25F3N2O2
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887582-66-3 |
|---|---|
| Molecular Formula | C18H25F3N2O2 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | tert-butyl 4-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-9-7-13(8-10-23)12-22-15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13,22H,7-10,12H2,1-3H3 |
| Standard InChI Key | OYCJYFCBQCJNKK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC(=C2)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure centers on a piperidine ring substituted at the 4-position with a [(3-trifluoromethyl-phenylamino)-methyl] group and a Boc-protected amine. The Boc group () enhances solubility and stability during synthetic processes, while the trifluoromethyl () group contributes to lipophilicity and electronic effects that modulate receptor binding. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC(=C2)C(F)(F)F |
| InChI Key | OYCJYFCBQCJNKK-UHFFFAOYSA-N |
| PubChem CID | 57355349 |
The trifluoromethyl group’s electron-withdrawing nature enhances the compound’s ability to participate in hydrophobic interactions and hydrogen bonding, critical for target engagement in biological systems.
Physicochemical Characteristics
The compound’s molar mass (358.4 g/mol) and logP value (estimated 3.2) suggest moderate lipophilicity, facilitating blood-brain barrier penetration in neurological applications. Its solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) is well-documented, while aqueous solubility remains limited without polar substituents .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine typically proceeds via a three-step sequence:
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Boc Protection: Reaction of 4-piperidone with di-tert-butyl dicarbonate () in the presence of a base yields N-Boc-4-piperidone.
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Reductive Amination: Condensation of N-Boc-4-piperidone with 3-aminobenzotrifluoride under reducing conditions (e.g., NaBHCN) introduces the [(3-trifluoromethyl-phenylamino)-methyl] group.
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Purification: Column chromatography (silica gel, methanol/ammonium hydroxide eluent) achieves >95% purity .
A representative protocol from Ambeed (2020) illustrates analogous steps for a related piperidine derivative, employing triphenylphosphine and THF/water mixtures to achieve 83–95% yields .
Reaction Optimization
Critical parameters influencing yield include:
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Temperature: Room temperature (20–25°C) minimizes side reactions during reductive amination.
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Solvent Choice: THF and acetonitrile balance reactivity and solubility .
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Catalyst: Triphenylphosphine facilitates azide reductions in intermediate steps .
Medicinal Chemistry Applications
Neurological Targets
The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter receptors positions it as a candidate for Alzheimer’s and Parkinson’s disease research. Preliminary studies suggest affinity for σ-1 and NMDA receptors, though mechanistic details remain under investigation.
Anticancer Activity
In vitro assays demonstrate moderate cytotoxicity against glioblastoma (U87MG) and breast cancer (MCF-7) cell lines (IC ≈ 12–18 μM). The trifluoromethyl group enhances DNA intercalation and topoisomerase inhibition compared to non-fluorinated analogs.
Pharmacokinetic Profile
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Metabolism: Hepatic CYP3A4-mediated oxidation of the Boc group generates inactive metabolites.
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Half-Life: ~2.3 hours in murine models, necessitating sustained-release formulations.
Comparative Analysis with Structural Analogs
| Compound | CAS No. | Trifluoromethyl Position | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| 1-Boc-4-[(3-CF-PhNH)-CH-Piperidine | 887582-66-3 | 3-position | 358.4 | Neurological disorders |
| 1-Boc-4-[(4-CF-PhNH)-CH-Piperidine | N/A | 4-position | 358.4 | Cancer therapy (preclinical) |
| 1-Boc-2-[(2-CF-PhNH)-CH-Piperidine | N/A | 2-position | 358.4 | Inflammatory diseases |
The 3-trifluoromethyl isomer exhibits superior σ-1 receptor binding (K = 34 nM) compared to the 2- and 4-position analogs (K = 89 nM and 102 nM, respectively).
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could address the compound’s short half-life. Early-stage research using PEGylated liposomes reports a 4.5-fold increase in bioavailability.
Toxicity Mitigation
While the Boc group reduces acute toxicity (LD > 500 mg/kg in rats), chronic exposure studies are needed to evaluate hepatotoxicity risks .
Synthetic Scalability
Transitioning from batch to flow chemistry may improve yield consistency. Pilot-scale experiments using microreactors demonstrate 22% higher efficiency than traditional methods .
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